

An In-depth Technical Guide to 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

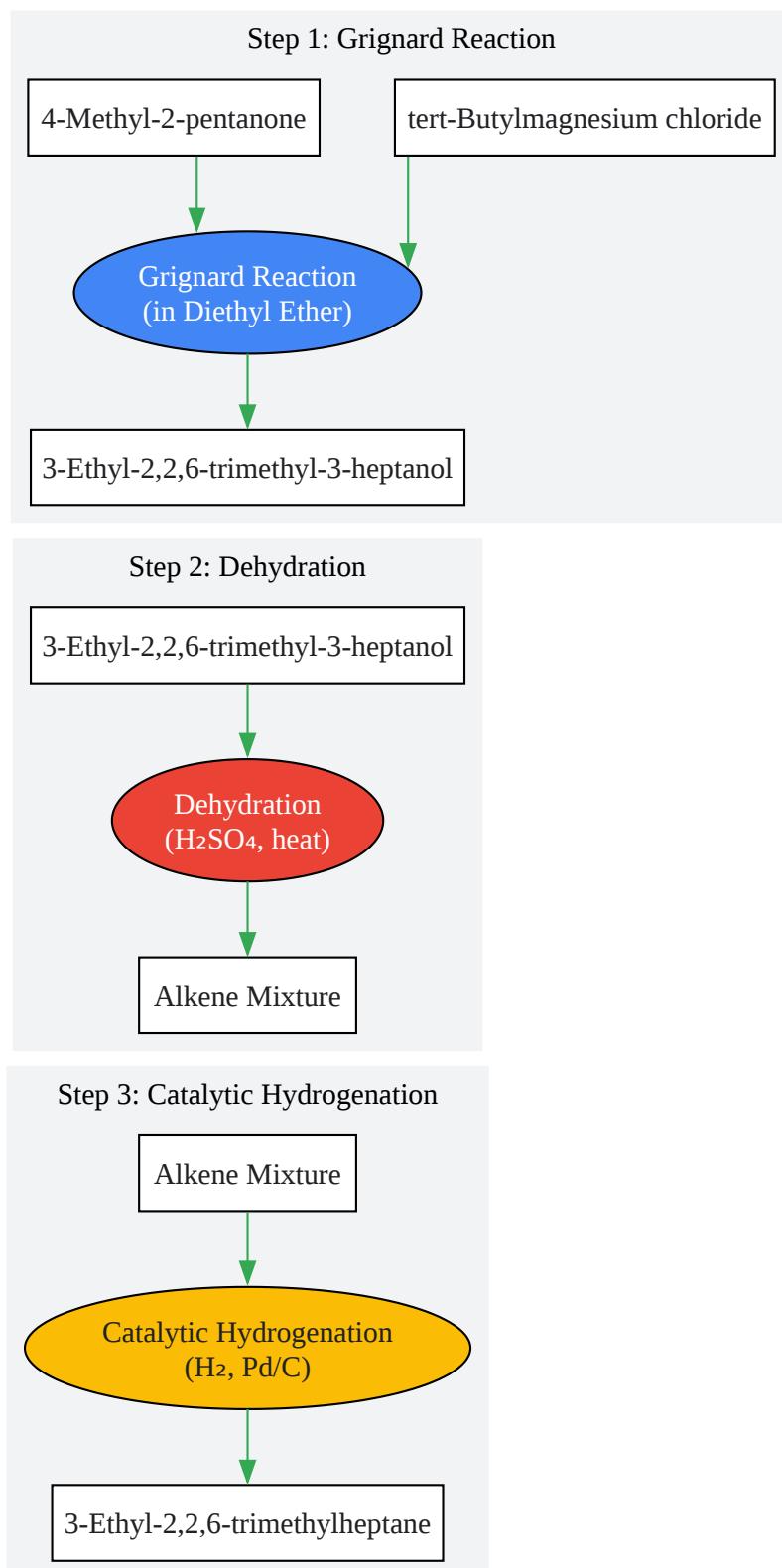
Compound Name: **3-Ethyl-2,2,6-trimethylheptane**

Cat. No.: **B14555563**

[Get Quote](#)

Disclaimer: Publicly available experimental data for **3-Ethyl-2,2,6-trimethylheptane** is exceptionally scarce. This guide summarizes the available computed data and presents a theoretical framework for its synthesis, characterization, and potential properties based on general principles of organic chemistry and data for analogous branched alkanes. The experimental protocols and some data presented herein are hypothetical and intended for illustrative purposes.

Physicochemical Properties


While experimental data are not readily available in scientific literature or chemical databases, computational models provide estimated properties for **3-Ethyl-2,2,6-trimethylheptane**.^{[1][2]} ^[3] These predicted values offer a starting point for understanding its physical characteristics. For context, properties of the linear isomer, n-dodecane, are also provided.^{[4][5][6][7][8][9][10]}

Property	3-Ethyl-2,2,6-trimethylheptane (Computed/Predicted)	n-Dodecane (Experimental)
Molecular Formula	C ₁₂ H ₂₆	C ₁₂ H ₂₆
Molecular Weight	170.33 g/mol [1]	170.33 g/mol [6]
Boiling Point	Not available	215-217 °C[8][10]
Melting Point	Not available	-9.6 °C[8][10]
Density	Not available	0.75 g/mL at 25 °C[8][10]
Solubility in Water	Predicted to be very low	<0.1 g/100 mL at 25 °C[10]
LogP (Octanol-Water Partition Coefficient)	5.7[1]	6.1[8]

Synthesis of 3-Ethyl-2,2,6-trimethylheptane: A Theoretical Approach

There are no published specific synthesis routes for **3-Ethyl-2,2,6-trimethylheptane**. However, its structure lends itself to synthesis via established organometallic reactions followed by reduction. A plausible two-step approach involves a Grignard reaction to construct the carbon skeleton, followed by catalytic hydrogenation of the resulting alkene.

Hypothetical Synthesis Workflow

[Click to download full resolution via product page](#)

Hypothetical synthesis workflow for **3-Ethyl-2,2,6-trimethylheptane**.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Ethyl-2,2,6-trimethyl-3-heptanol via Grignard Reaction

- Apparatus Setup: A flame-dried three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Preparation: Magnesium turnings are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to form tert-butylmagnesium chloride.
- Reaction: The Grignard reagent is cooled in an ice bath. A solution of 4-methyl-2-pentanone in anhydrous diethyl ether is added dropwise with continuous stirring.
- Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-2,2,6-trimethyl-3-heptanol

- Reaction Setup: The crude tertiary alcohol is placed in a round-bottom flask with a distillation apparatus.
- Dehydration: A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is added. The mixture is heated to induce dehydration, and the resulting alkene mixture is distilled off as it is formed. This step is likely to produce a mixture of isomeric alkenes.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

- Catalyst and Solvent: The alkene mixture is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added.

- Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.
- Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated. The resulting crude **3-Ethyl-2,2,6-trimethylheptane** is purified by fractional distillation.

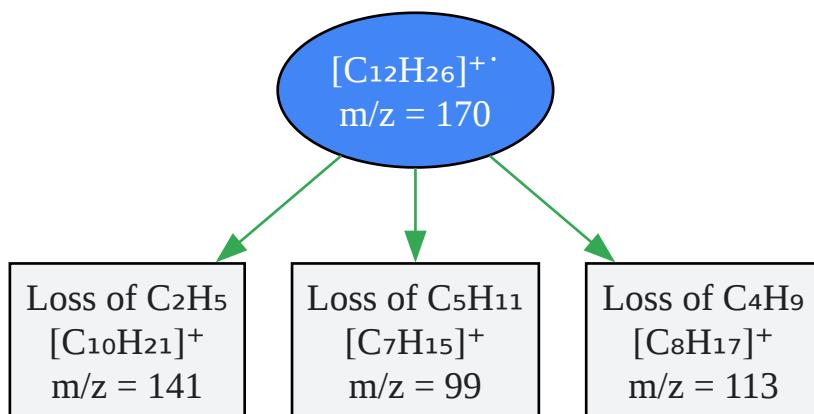
Spectroscopic Characterization (Predicted)

No experimental spectra for **3-Ethyl-2,2,6-trimethylheptane** are publicly available. The following are predictions based on the structure and general spectroscopic principles for alkanes.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of **3-Ethyl-2,2,6-trimethylheptane** is expected to be complex due to the presence of multiple, chemically similar alkyl groups.

Predicted Chemical Shift (ppm)	Multiplicity	Integration (Number of Protons)	Assignment
~ 0.85 - 0.95	Multiple overlapping signals	15H	Methyl groups (C1, C2-CH ₃ x2, C6-CH ₃ , C7)
~ 1.0 - 1.4	Multiplet	8H	Methylene and methine protons (C3-CH, C4-CH ₂ , C5-CH ₂ , C6-CH, ethyl-CH ₂)
~ 1.5 - 1.7	Multiplet	3H	Methine protons (C3-CH, C6-CH)


¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all 12 carbons are expected to be unique.

Predicted Chemical Shift (ppm)	Carbon Assignment
~ 10 - 30	C1, C7, C2-CH ₃ , C6-CH ₃ , Ethyl-CH ₃
~ 30 - 50	C3, C4, C5, C6, Ethyl-CH ₂
~ 30 - 40	C2

Mass Spectrometry (Predicted)

In electron ionization mass spectrometry (EI-MS), branched alkanes typically show extensive fragmentation, and the molecular ion peak (M^+) at m/z 170 may be of very low abundance or absent.[11][12][13][14][15] Fragmentation is expected to occur preferentially at the branching points to form more stable carbocations.

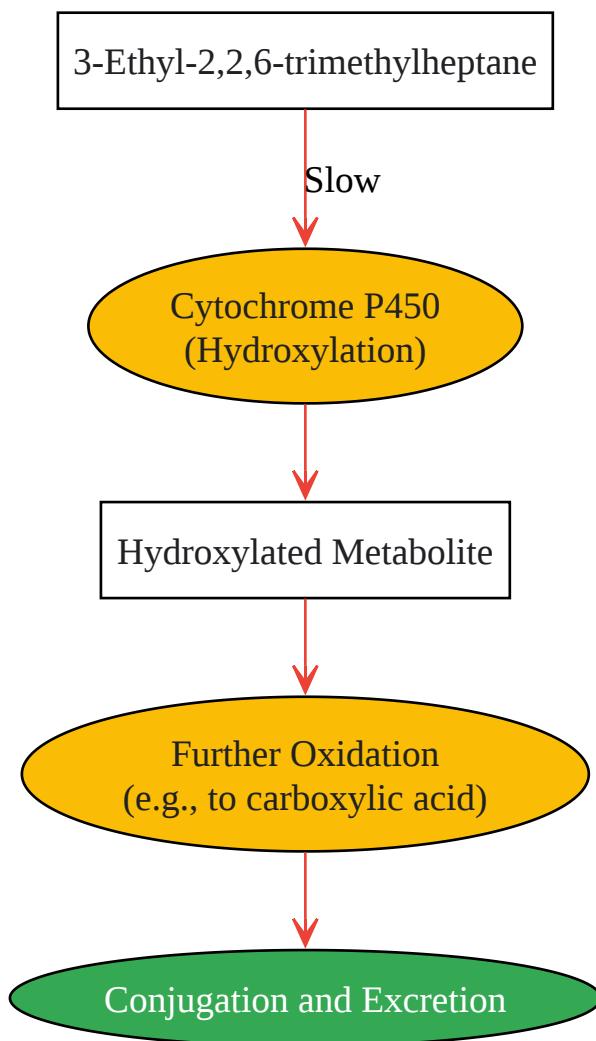
[Click to download full resolution via product page](#)

Predicted major fragmentation pathways for **3-Ethyl-2,2,6-trimethylheptane**.

Reactivity and Potential Applications

Chemical Reactivity

As a saturated alkane, **3-Ethyl-2,2,6-trimethylheptane** is expected to be relatively unreactive. [16][17][18] Its C-C and C-H bonds are strong and nonpolar, making it resistant to attack by most acids, bases, and oxidizing/reducing agents under normal conditions. The significant steric hindrance around the C3 position, due to the ethyl and tert-butyl groups, would further decrease its reactivity in reactions such as free-radical halogenation.[19][20]


Potential Applications

Given its highly branched structure and molecular weight, **3-Ethyl-2,2,6-trimethylheptane** could potentially be a component of lubricating oils or hydraulic fluids, where high stability and specific viscosity properties are desired. It might also serve as a nonpolar solvent in specialized applications or as a standard in analytical chemistry, such as gas chromatography. However, without specific studies, these applications remain speculative.

Biological Activity and Toxicology

There is no specific toxicological or biological activity data available for **3-Ethyl-2,2,6-trimethylheptane**. For the general class of C9-C12 and C12-C14 isoalkanes, toxicological data suggest low acute oral, dermal, and inhalation toxicity.[21][22][23][24] These substances are generally considered to have low systemic toxicity. However, aspiration of liquid alkanes into the lungs can be fatal.[21][24]

The metabolism of highly branched alkanes in biological systems is generally slow. The presence of quaternary carbons and significant branching can hinder enzymatic oxidation by cytochrome P450 enzymes, which is the primary metabolic pathway for alkanes.[25][26][27][28]

[Click to download full resolution via product page](#)

Generalized metabolic pathway for branched alkanes.

Conclusion

3-Ethyl-2,2,6-trimethylheptane is a highly branched alkane for which there is a significant lack of published experimental data. While its basic molecular properties can be computed, its synthesis, spectroscopic characterization, reactivity, and biological effects have not been documented in the public domain. The information presented in this guide is largely theoretical, based on the established principles of organic chemistry for similar structures. Further experimental investigation would be required to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2,2,6-trimethylheptane | C12H26 | CID 53428762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-2,2,6-trimethylheptane | CAS#:62199-13-7 | Chemsoc [chemsoc.com]
- 3. 3-Ethyl-2,3,6-trimethylheptane | C12H26 | CID 53428909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- 5. dodecane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 6. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dodecane [webbook.nist.gov]
- 8. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]
- 10. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]
- 11. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. GCMS Section 6.9.2 [people.whitman.edu]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. savemyexams.com [savemyexams.com]
- 19. m.youtube.com [m.youtube.com]

- 20. byjus.com [byjus.com]
- 21. echemi.com [echemi.com]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. Alkanes, C9-12-iso- - Hazardous Agents | Haz-Map [haz-map.com]
- 24. scribd.com [scribd.com]
- 25. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Branched Chain Amino Acids: Beyond Nutrition Metabolism | MDPI [mdpi.com]
- 28. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethyl-2,2,6-trimethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14555563#iupac-name-3-ethyl-2-2-6-trimethylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com